molecular formula C18H22ClN3O2S B5059977 4-CHLORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

4-CHLORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B5059977
M. Wt: 379.9 g/mol
InChI Key: ICXZDLIUAROBMP-UHFFFAOYSA-N
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Description

4-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide is a compound that features a sulfonamide group, a piperazine ring, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-ylmethyl)aniline . This reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with benzene-1-sulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrazine hydrate and Raney nickel.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperazine ring can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is crucial for its enzyme inhibitory activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-21-10-12-22(13-11-21)17-6-2-15(3-7-17)14-20-25(23,24)18-8-4-16(19)5-9-18/h2-9,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXZDLIUAROBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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